molecular formula C15H22ClNO B13434672 [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride CAS No. 16160-12-6

[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride

Cat. No.: B13434672
CAS No.: 16160-12-6
M. Wt: 267.79 g/mol
InChI Key: KYPCGYBEOJWBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride (CAS 16160-12-6) is a synthetic compound structurally related to Tramadol Hydrochloride, a centrally acting analgesic. It is classified as a pharmaceutical impurity (Impurity F in EP monographs) formed during Tramadol synthesis . Its molecular formula is C₁₅H₂₂ClNO, featuring a cyclohex-1-enyl ring substituted with a 3-hydroxyphenyl group and an N,N-dimethylmethanamine side chain. The hydroxyl group at the phenyl ring distinguishes it from its methoxy-substituted analogs, influencing its polarity and metabolic stability .

Properties

CAS No.

16160-12-6

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

3-[2-[(dimethylamino)methyl]cyclohexen-1-yl]phenol;hydrochloride

InChI

InChI=1S/C15H21NO.ClH/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12;/h5,7-8,10,17H,3-4,6,9,11H2,1-2H3;1H

InChI Key

KYPCGYBEOJWBPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Dehydration of Tramadol Hydrochloride to Form the Enyl Intermediate

The initial step involves converting tramadol hydrochloride into the corresponding cyclohexenyl derivative via dehydration. This process is achieved by treating tramadol hydrochloride with concentrated hydrochloric acid at elevated temperatures (80–100°C). The acid acts as a dehydrating agent, facilitating the removal of water from the molecule, thus forming the cyclohexenyl ring system with a phenolic substituent.

  • Reaction conditions:
    • Reagent: Concentrated hydrochloric acid
    • Temperature: 80–100°C
    • Duration: 14–15 hours
    • Solvent: The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane (DCM).

Isolation and Purification of the Enyl Derivative

Post-dehydration, the mixture undergoes solvent removal via vacuum distillation. The crude product is dissolved in isopropanol (IPA), and the pH is adjusted to approximately 1.8–2.0 using 20% IPA.HCl solution. Stirring at room temperature facilitates the formation of a crystalline product, which is then isolated by solvent removal and recrystallized in methyl tert-butyl ether (MTBE). This step ensures the removal of impurities and enhances purity.

Formation of the Hydrochloride Salt

The free base form of the enyl derivative is converted into its hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid. This step involves:

  • Dissolving the free base in IPA
  • Adjusting the pH to slightly acidic (~1.8–2.0)
  • Stirring the mixture at ambient temperature
  • Recrystallizing the hydrochloride salt from MTBE

This process yields the target compound [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride with high purity.

Impurity Synthesis as a Model for Preparation

Research indicates that specific impurities, such as impurity 6, are synthesized under controlled conditions to study their formation. For example, impurity 6 is prepared by heating tramadol with concentrated hydrochloric acid at 90–100°C, followed by extraction, purification, and recrystallization steps similar to those used for the main compound.

Key Reaction Conditions and Purification Techniques

Step Reagents & Conditions Purification Method Remarks
Dehydration Concentrated HCl, 80–100°C, 14–15h Vacuum distillation Converts tramadol to cyclohexenyl derivative
Extraction Water, DCM Liquid-liquid extraction Removes residual impurities
Crystallization IPA, pH adjustment, recrystallization in MTBE Recrystallization Purifies the enyl derivative
Salt Formation HCl gas or concentrated HCl Recrystallization Forms the hydrochloride salt

Spectroscopic and Analytical Confirmation

The synthesized compound’s structure and purity are confirmed through IR, NMR, and LC-MS analyses. Typical IR peaks include aromatic and C-N stretches, while NMR spectra exhibit characteristic signals for methyl groups, aromatic protons, and cyclohexene protons. LC-MS provides molecular weight confirmation, with the hydrochloride salt showing an m/z of approximately 246.42.

Summary of Literature and Research Findings

The synthesis methodology aligns with established procedures for related amines and phenolic derivatives, emphasizing dehydration of amino alcohols, followed by salt formation. The detailed conditions reported in the literature for impurities related to tramadol provide a reliable framework for preparing This compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The dimethylmethanamine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinones, reduced amine derivatives, and substituted amine compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors are of interest for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological effects. It may act on specific molecular targets, offering possibilities for developing new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related impurities and derivatives, focusing on substituents , ring saturation , and pharmacological relevance .

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Structural Features Pharmacological Role/Impact
[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine HCl (16160-12-6) - Cyclohex-1-enyl ring
- 3-Hydroxyphenyl group
- N,N-dimethylmethanamine chain
- Tramadol impurity; potential metabolite
- Higher polarity due to hydroxyl group, may reduce blood-brain barrier permeability compared to Tramadol
[2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine HCl (66170-32-9) - Methoxy group replaces hydroxyl
- Same cyclohex-1-enyl ring
- Major Tramadol impurity (Impurity B)
- Lower polarity enhances lipophilicity, potentially increasing CNS penetration
[(1RS)-2-(3-Methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine HCl (66170-31-8) - Cyclohex-2-enyl ring (double bond position change)
- Methoxy group
- Positional isomer (Impurity C)
- Altered ring conformation may affect receptor binding affinity
Venlafaxine Impurity F (93413-79-7) - 4-Methoxyphenyl group
- Cyclohex-1-enyl ring
- Related to antidepressant Venlafaxine
- Methoxy group improves metabolic stability but reduces serotonin reuptake inhibition
1-(1-(4-Chlorophenyl)cyclobutyl)-N,N-dimethylmethanamine HCl (PA 19 0761004) - Cyclobutyl ring
- 4-Chlorophenyl group
- Sibutramine impurity
- Chlorine substituent increases electronegativity, potentially altering adrenergic activity

Key Findings:

Impact of Substituents: Hydroxyl vs. Methoxy: The hydroxyl group in the target compound increases polarity, reducing lipid solubility compared to its methoxy analog (CAS 66170-32-9). This may limit its CNS penetration, as observed in Tramadol’s active metabolites .

Ring Structure Variations: Cyclohex-1-enyl vs. Cyclohex-2-enyl: Positional isomerism (e.g., CAS 66170-31-8) alters the spatial orientation of the phenyl group, impacting interactions with opioid receptors .

Pharmacological Implications :

  • The target compound’s hydroxyl group may facilitate phase II metabolism (e.g., glucuronidation), as seen in Tramadol’s O-desmethyl metabolite .
  • Methoxy-substituted analogs (e.g., CAS 66170-32-9) are more stable under acidic conditions, making them persistent impurities in API batches .

Biological Activity

[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a cyclohexene structure and is substituted with a hydroxyphenyl group and a dimethylmethanamine moiety. Its molecular formula is C15H22ClNO, with a molecular weight of 267.79 g/mol .

  • Molecular Formula : C15H22ClNO
  • Molecular Weight : 267.79 g/mol
  • CAS Number : 16160-12-6
  • IUPAC Name : 3-[2-[(dimethylamino)methyl]cyclohexen-1-yl]phenol; hydrochloride
  • Structure :
    • SMILES: Cl.CN(C)CC1=C(CCCC1)c2cccc(O)c2
    • InChI: 1H, InChI=1S/C15H21NO.ClH/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Effects

Compounds with similar amine functionalities are often explored for their mood-enhancing properties. The presence of the dimethylamine group suggests potential interactions with neurotransmitter systems, which may contribute to antidepressant-like effects .

2. Antioxidant Activity

The hydroxy group in the phenolic structure is known to impart antioxidant properties. This characteristic can help protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

3. Neuroprotective Effects

Given its structural features, this compound may interact with neurotransmitter receptors, offering protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures have shown promise in neuroprotection .

Comparative Analysis of Similar Compounds

To understand the biological activity of this compound better, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridine Contains a pyridine ring with ethynyl substitutionmGluR5 antagonist
4-Hydroxy-N,N-dimethylbenzamide Aromatic amide structureAnalgesic properties
3-(4-Hydroxyphenyl)-N,N-dimethylpropanamide Propanamide with hydroxy substitutionAntidepressant activity
N,N-Dimethyltryptamine Indole structure with dimethyl aminePsychedelic effects

This table illustrates how structural variations influence biological activities, emphasizing the significance of specific functional groups in determining pharmacological profiles .

Research Findings and Case Studies

Recent studies have highlighted the importance of understanding the interaction mechanisms of this compound with various biological targets:

Case Study 1: Neuroprotective Potential

A study examining compounds similar to this compound found that they exhibited significant neuroprotective effects in animal models of neurodegeneration. The study suggested that these compounds could modulate neurotransmitter levels and reduce oxidative stress markers .

Case Study 2: Antidepressant-like Activity

Another investigation focused on the antidepressant-like effects of related compounds in behavioral assays. The results indicated that these compounds could significantly reduce depressive-like behavior in rodent models, suggesting potential therapeutic applications for mood disorders .

Q & A

Basic: What are the recommended analytical methods for identifying [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride and its impurities?

Methodological Answer:
High-performance thin-layer chromatography (HPTLC) using mobile phases such as chloroform-methanol-glacial acetic acid (9:2:0.1 v/v/v) or chloroform-toluene-ethanol (9:8:1 v/v/v) is effective for separating the compound from structurally related impurities (e.g., Impurity B: [2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride) . UV densitometry at λ = 270 nm provides a detection limit of 0.044–0.35 µg, suitable for quantifying trace impurities. For advanced purity profiling, reverse-phase HPLC with a C18 column and a gradient elution system (e.g., acetonitrile/0.1% phosphoric acid) is recommended, with method validation parameters (linearity, recovery >93%) ensuring reproducibility .

Advanced: How do enantiomeric differences in tramadol-related compounds impact the pharmacological activity of this compound?

Methodological Answer:
The compound’s stereochemistry directly influences μ-opioid receptor binding and serotonin/norepinephrine reuptake inhibition. For example, (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol (O-desmethyl tramadol), a key metabolite, exhibits enantiomer-specific activity: the (+)-enantiomer has 200-fold higher opioid affinity than the (-)-enantiomer . To study this, chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol:diethylamine (80:20:0.1) resolves enantiomers. Pharmacodynamic assays (e.g., GTPγS binding for receptor activation) should be paired with enantiomer-resolved pharmacokinetic profiling to correlate structure-activity relationships .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
A common route involves Friedel-Crafts alkylation of 3-methoxyphenol with cyclohexene derivatives, followed by dimethylamination via reductive amination. The intermediate [2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine is demethylated using hydrobromic acid (48% w/v) at 100°C for 6 hours to yield the 3-hydroxyphenyl derivative . Critical quality attributes include residual solvent analysis (e.g., toluene ≤890 ppm by GC-FID) and control of Impurity B (≤0.15% by area normalization in HPLC) .

Advanced: How can researchers mitigate oxidative degradation of the 3-hydroxyphenyl moiety during stability studies?

Methodological Answer:
The 3-hydroxyphenyl group is prone to oxidation under accelerated conditions (40°C/75% RH). To stabilize the compound:

  • Use nitrogen-purged vials during storage.
  • Add antioxidants (0.01% w/v ascorbic acid) in aqueous formulations.
  • Degradation pathways can be monitored via LC-MS/MS, identifying major oxidation products (e.g., quinone derivatives at m/z 285→268). Forced degradation in 0.1% H₂O₂ at 50°C for 24 hours accelerates oxidative profiling .

Basic: What are the critical safety considerations for handling this compound?

Methodological Answer:
The compound is classified as hazardous under EC Regulation No. 1272/2008 (H315: skin irritation, H319: eye irritation). Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Spills should be neutralized with 5% sodium bicarbonate and disposed via hazardous waste protocols . Acute toxicity studies in rodents (LD₅₀ >500 mg/kg) suggest moderate oral toxicity, requiring institutional biosafety committee approval for in vivo studies .

Advanced: What in vitro models are suitable for studying the metabolic pathways of this compound?

Methodological Answer:
Human liver microsomes (HLMs) incubated with NADPH (1 mM) at 37°C for 60 minutes can identify primary metabolites (e.g., O-desmethylation, N-demethylation). LC-Q-TOF analysis reveals metabolic soft spots: the 3-hydroxyphenyl group undergoes glucuronidation (m/z +176), while the dimethylamino group is susceptible to CYP3A4-mediated N-oxidation (m/z +16) . Co-incubation with CYP inhibitors (e.g., ketoconazole for CYP3A4) validates enzyme-specific pathways.

Basic: How can researchers differentiate this compound from its tramadol analogs?

Methodological Answer:
Key discriminators include:

  • FT-IR Spectroscopy : The absence of a methoxy group (no peak at 1250 cm⁻¹ for C-O stretch) distinguishes it from methoxyphenyl analogs .
  • ¹H-NMR : The 3-hydroxyphenyl proton (δ 6.7–7.1 ppm, multiplet) contrasts with methoxyphenyl analogs (δ 3.8 ppm, singlet for -OCH₃) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 268.1 (C₁₅H₂₂ClNO), distinct from tramadol (m/z 264.2) .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:
Molecular dynamics simulations (e.g., AMBER or GROMACS) model blood-brain barrier permeability, showing logBB = 0.8 ± 0.2 (indicative of CNS penetration). ADMET predictors (e.g., SwissADME) estimate moderate aqueous solubility (LogS = -3.1) and CYP2D6 inhibition (pIC₅₀ = 6.2). Docking studies (AutoDock Vina) with μ-opioid receptors (PDB: 4DKL) identify hydrogen bonds between the 3-hydroxyphenyl group and Tyr148 .

Basic: What are the regulatory requirements for impurity profiling in pharmaceutical formulations containing this compound?

Methodological Answer:
Per ICH Q3A guidelines, impurities >0.10% must be identified and qualified. For example, Impurity B ([2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride) requires genotoxicity assessment (Ames test, chromosomal aberration assay). Batch-to-batch consistency is validated via HPLC-UV with ≤0.15% total impurities .

Advanced: How do researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?

Methodological Answer:
Discrepancies arise from metabolite activity (e.g., O-desmethyl derivatives) or species-specific receptor expression. To address this:

  • Perform cross-species microsomal stability assays (e.g., human vs. rat).
  • Use selective receptor antagonists (e.g., naloxone for μ-opioid) in in vivo electrophysiology (patch-clamp in dorsal root ganglia).
  • Quantify active metabolites in plasma via LC-MS/MS to correlate in vitro IC₅₀ with in vivo ED₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.